
1h-Pyrazole-3,5-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3,5-dicarbohydrazide is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a pyrazole ring substituted with carbohydrazide groups at the 3 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarbohydrazide can be synthesized through several methods. One common approach involves the reaction of 3,5-pyrazoledicarboxylic acid monohydrate with hydrazine monohydrate in a stoichiometric relationship . This reaction typically occurs under mild conditions, resulting in the formation of a microcrystalline light yellow mixture. The mixture can be further purified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3,5-dicarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbohydrazide groups, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid and sulfuric acid can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Applications De Recherche Scientifique
1H-Pyrazole-3,5-dicarbohydrazide has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3,5-dicarbohydrazide involves its interaction with molecular targets and pathways. For instance, in its role as a chemosensor, the compound exhibits photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms, enabling it to detect metal ions like zinc . These interactions are supported by density functional theory and NMR titration experiments .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3,5-dicarbohydrazide can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: This compound has methyl groups instead of carbohydrazide groups, leading to different chemical properties and applications.
1,3,5-Trisubstituted Pyrazoles: These compounds have various substituents at the 1, 3, and 5 positions, offering a wide range of chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H8N6O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
1H-pyrazole-3,5-dicarbohydrazide |
InChI |
InChI=1S/C5H8N6O2/c6-8-4(12)2-1-3(11-10-2)5(13)9-7/h1H,6-7H2,(H,8,12)(H,9,13)(H,10,11) |
Clé InChI |
XOAXKUJQRYTQRS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


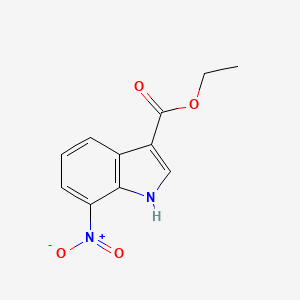
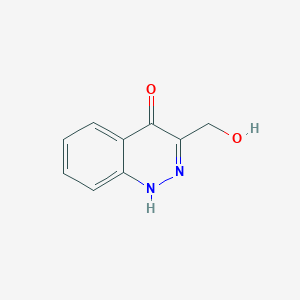
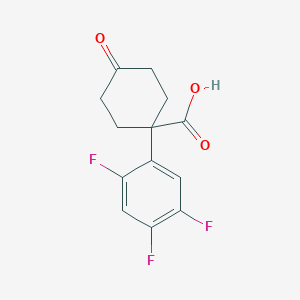

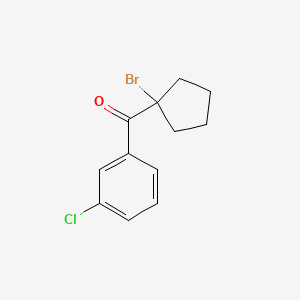
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
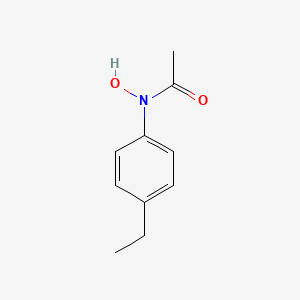
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

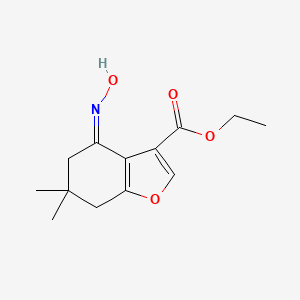
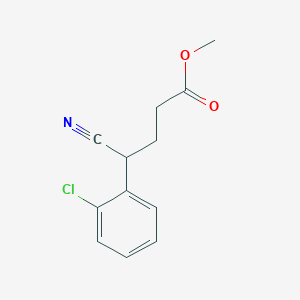
![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)

